n-Benzylleucine

Description

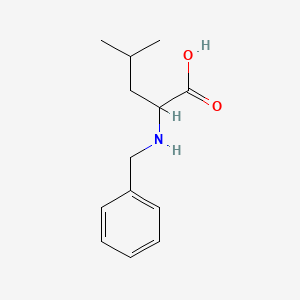

N-Benzylleucine is a leucine derivative where the amino group is substituted with a benzyl moiety (C₆H₅CH₂). It is commonly used in peptide synthesis as a protected amino acid intermediate. The benzyl group enhances lipophilicity and can be removed via hydrogenolysis, making it valuable in solid-phase peptide synthesis (SPPS) . Its synthesis typically involves alkylation of L-leucine methyl ester with benzyl bromide under basic conditions, yielding (S)-N-Benzylleucine methyl ester with a reported 76% yield and specific optical rotation ([α]D = -42.3) .

Properties

CAS No. |

2743-42-2 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-(benzylamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C13H19NO2/c1-10(2)8-12(13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16) |

InChI Key |

ZJOWTIPPMQBTTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Benzoyl-L-leucine

- Structure : Features a benzoyl (C₆H₅CO-) group instead of benzyl.

- Molecular Weight: 235.28 g/mol (C₁₃H₁₇NO₃) vs. ~222.31 g/mol for N-Benzylleucine.

- Synthesis : Prepared via acylation (e.g., benzoyl chloride with L-leucine) rather than alkylation .

- Applications: Used in peptide synthesis but requires harsher deprotection conditions (e.g., acid hydrolysis) compared to hydrogenolysis for benzyl groups .

N-(Benzyloxycarbonyl)glycyl-L-leucine (CAS 1421-69-8)

- Structure : Incorporates a benzyloxycarbonyl (Cbz) protecting group on glycine, linked to leucine.

- Molecular Weight : 322.36 g/mol (C₁₆H₂₂N₂O₅), significantly larger due to the Cbz group.

- Applications: The Cbz group is cleaved via hydrogenolysis or HBr, similar to benzyl, but offers orthogonal protection strategies in multi-step syntheses .

Benzyl N-(N-(N-((benzyloxy)carbonyl)-L-leucyl)glycyl)-L-leucinate

- Structure : A tripeptide derivative with dual benzyl and Cbz protections.

- Molecular Formula : C₂₉H₃₇N₃O₇.

- Synthesis: Involves sequential coupling of protected amino acids, highlighting its utility in complex peptide assembly .

N-Benzylacetoacetamide

- Structure : Benzyl group attached to an acetoacetamide backbone.

- Molecular Weight: 189.23 g/mol (C₁₁H₁₃NO₂).

- Applications : Serves as a β-ketoamide precursor in heterocyclic synthesis (e.g., pyrroles), contrasting with this compound’s peptide-centric role .

Key Research Findings

- Reactivity Differences: The benzyl group in this compound offers milder deprotection (hydrogenolysis) compared to benzoyl (acid hydrolysis) or Cbz (HBr), enabling selective deprotection in multi-step syntheses .

- Solubility Trends : Benzyl-substituted compounds (e.g., this compound) exhibit lower aqueous solubility than benzoyl derivatives due to reduced polarity .

- Pharmacological Context : While α-Benzyl-N-methylphenethylamine () targets CNS receptors, this compound’s applications are primarily synthetic, emphasizing structural over functional mimicry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.